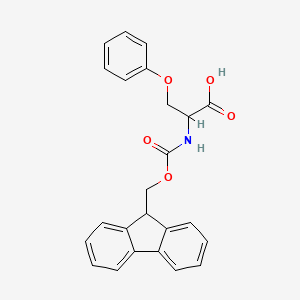

N-Fmoc-O-phenyl-D-serine

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H21NO5 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid |

InChI |

InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |

InChI Key |

HGQDEAAPBMSFJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Contextualizing Serine Derivatives Within Contemporary Organic Synthesis Research

Serine and its derivatives are fundamental building blocks in organic synthesis, prized for their trifunctional nature, which includes a carboxylic acid, an amino group, and a hydroxyl group. rsc.org This versatility allows for a multitude of chemical transformations, making them ideal starting points for the synthesis of a wide array of complex molecules. rsc.org Researchers have successfully utilized serine derivatives to construct various heterocyclic systems and as precursors for other modified amino acids. rsc.org

In the field of medicinal chemistry and natural product synthesis, serine derivatives are particularly crucial. They form the core structures of numerous bioactive molecules, including antibiotics, antitumor agents, and immunosuppressants. rsc.org For instance, phenylisoserine (B1258129) is a key component of the anticancer drug Taxol. rsc.org The ability to modify the serine backbone, such as by introducing different groups at the α-position or altering the hydroxyl side chain, allows for the creation of unnatural amino acids. rsc.orgacs.org These unnatural amino acids are instrumental in developing peptidomimetics with enhanced stability, bioavailability, and unique biological activities. rsc.org The synthesis of these derivatives often involves sophisticated chemical strategies, such as cross-coupling reactions and cycloadditions, to introduce diverse functionalities with high stereochemical control. rsc.org

The Foundational Role of D Serine Stereochemistry in Chiral Synthesis

The specific "D" configuration of N-Fmoc-O-phenyl-D-serine is of paramount importance in chiral synthesis. Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, as enzymes and receptors are often highly specific for one stereoisomer over its mirror image (enantiomer). D-serine, while less common in proteins than its L-serine counterpart, plays vital roles in biology, notably as a neurotransmitter that modulates N-methyl-D-aspartate (NMDA) receptors in the brain. nih.govnih.gov

In the laboratory, the use of enantiomerically pure starting materials like D-serine is a cornerstone of asymmetric synthesis—the practice of creating a specific enantiomer of a chiral product. By starting with a defined stereocenter from the D-serine backbone, chemists can control the stereochemical outcome of subsequent reactions. This is essential for the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or even harmful. The synthesis of complex natural products often relies on chiral synthons derived from readily available chiral molecules like D-serine to build intricate, stereochemically defined structures. orgsyn.org For example, a derivative of D-serine was used as the starting material in a synthetic route to produce orthogonally protected 2,3-L-diaminopropanoic acid (L-Dap), a non-proteinogenic amino acid. researchgate.net

Principles and Applications of Fmoc Protection in Amino Acid Derivatization

Strategies for Stereoselective Synthesis of D-Serine Scaffolds

The creation of the D-serine framework, possessing two adjacent chiral centers (Cα and Cβ), demands high levels of stereocontrol. The relative and absolute stereochemistry of these centers is critical for the final compound's biological activity and conformational properties. Methodologies are broadly categorized by their approach to establishing this stereochemistry, either through diastereoselective reactions that create both centers simultaneously or by using enantiopure starting materials that guide subsequent transformations.

Diastereoselective Construction of β-Hydroxy α-Amino Acid Systems

The simultaneous construction of the α-amino and β-hydroxy functionalities with defined stereochemistry is a highly efficient approach to serine scaffolds. Several powerful methods have been developed to this end.

Enzymatic Aldol (B89426) Reactions: Biocatalysis offers a green and highly selective route. l-Threonine aldolase (B8822740) (LTA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the aldol addition of glycine (B1666218) to various aldehydes to form β-hydroxy-α-amino acids. acs.org While LTA exhibits strict control over the Cα stereocenter, its selectivity at the Cβ position is often moderate. acs.org However, directed evolution and protein engineering techniques, such as combinatorial active-site saturation testing (CAST), have been successfully applied to generate LTA variants with dramatically improved diastereoselectivity for producing specific syn- or anti-products. acs.org

Decarboxylative Aldol Reactions: A metal-free approach involves the organic base-mediated decarboxylative aldol reaction of α-amidohemimalonates with aldehydes. nih.govacs.org This method proceeds under mild conditions to afford anti-β-hydroxy-α-amido esters with high yields and, notably, complete diastereoselectivity. nih.govacs.org The resulting products can be further transformed, and under specific epimerization conditions, the corresponding syn diastereomers can also be accessed. acs.org

Aza-Claisen Rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids. rsc.org This ether-directed rearrangement effectively transfers the stereochemical information from the starting material to the product, yielding allylic amides with diastereomeric ratios as high as 14:1. rsc.org

Photocycloaddition Reactions: A versatile route to α-amino β-hydroxy carboxylic acid derivatives involves the photocycloaddition of electronically excited carbonyl compounds to 5-methoxyoxazoles. cdnsciencepub.com This [2+2] cycloaddition forms oxetane (B1205548) intermediates which, upon hydrolysis, yield α-amino β-hydroxy esters with a preference for the erythro (S,S) configuration. cdnsciencepub.com

Table 1: Comparison of Diastereoselective Methods for β-Hydroxy α-Amino Acid Synthesis

| Method | Key Reagents/Catalyst | Typical Selectivity | Key Features |

| Enzymatic Aldol Reaction | l-Threonine Aldolase (LTA) | Strict α-selectivity, moderate β-selectivity (can be engineered for >99% de) | Environmentally benign; high potential for optimization via directed evolution. acs.org |

| Decarboxylative Aldol Reaction | Organic Base | Complete anti-diastereoselectivity | Metal-free; uses readily available starting materials; mild conditions. nih.govacs.org |

| Aza-Claisen Rearrangement | Palladium(II) Catalyst | High diastereomeric ratios (up to 14:1) | Stereoselective C-N bond formation; directed by an ether group. rsc.org |

| Photo Aldol Reaction | 5-Methoxyoxazoles, Aldehydes | Moderate to excellent exo-selectivity (>95:5) | Forms cycloadducts that hydrolyze to the desired product; applicable to glycine equivalents. cdnsciencepub.com |

Enantiopure Precursors and Transformations Utilizing D-Serine Templates

An alternative and widely used strategy is to begin with a molecule from the "chiral pool" that already contains the desired absolute stereochemistry. D-serine and its derivatives are ideal starting points for the synthesis of more complex, unnatural amino acids like this compound.

D-Serine as a Precursor: D-serine itself is a fundamental building block. It serves as the natural precursor for the neuromodulator D-serine in biological systems, synthesized via the enzyme serine racemase from L-serine. biorxiv.orgnih.gov In chemical synthesis, the chiral integrity of D-serine can be preserved through careful manipulation of its functional groups. For instance, metallaphotoredox catalysis has been used to functionalize β-bromoalanine, which can be generated in situ from a serine tosylate precursor, to create various unnatural amino acids with complete retention of enantiopurity. nih.gov

Garner's Aldehyde: (R)-Garner's aldehyde, readily prepared from L-serine (and analogously, (S)-Garner's aldehyde from D-serine), is an exceptionally versatile chiral intermediate. beilstein-journals.org This N,O-protected serinal derivative features a Boc-protected amine and an isopropylidene acetal, which protects the amine and hydroxyl groups while locking the α-carbon's configuration. Its aldehyde functionality allows for a wide range of C-C bond-forming reactions, such as Grignard additions, olefinations, and aldol reactions, to build complex side chains without epimerization of the existing stereocenter when reactions are kept at low temperatures (e.g., below -75 °C). beilstein-journals.org

L-Homoserine Transformations: Commercially available L-homoserine, a four-carbon analogue of serine, can also be used as an enantiopure precursor. For example, a Ni-catalyzed Grignard addition to an N-protected homoserine derivative has been used to efficiently synthesize enantiopure β-amino-γ-keto acids. colab.ws

Asymmetric Induction in the Formation of O-Aryl Serine Linkages

The formation of the O-aryl ether bond is a critical step in the synthesis of this compound. While nucleophilic aromatic substitution (SNAr) can be used, it is often limited by the need for highly activated aryl halides and strong bases. acs.org Modern cross-coupling reactions provide milder and more general alternatives.

A highly effective method for this transformation is the Chan-Lam cross-coupling reaction. acs.org This copper(II)-catalyzed protocol enables the O-arylation of β-hydroxy-α-amino acid derivatives with arylboronic acids or potassium organotrifluoroborates. acs.org The reaction proceeds under mild, open-flask conditions and demonstrates remarkable functional group tolerance. Crucially, it is compatible with a wide array of N-protecting groups, including the base-sensitive Fmoc group, as well as Boc, Cbz, and Trityl (Tr) groups. acs.org The reaction is generally effective regardless of steric hindrance, allowing for the synthesis of a diverse library of O-aryl serine derivatives. acs.org

Another advanced approach utilizes chiral Ni(II) Schiff base complexes derived from dehydroamino acids. The asymmetric Michael addition of alcohols to these complexes allows for the enantioselective synthesis of various O-substituted serine analogs with high diastereomeric excess (>90%) and enantiomeric excess (81-98% ee). bohrium.comrsc.org

Table 2: Chan-Lam O-Arylation of N-Fmoc-L-Ser-OMe with Various Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | Fmoc-L-Ser(Ph)-OMe | 81 |

| 4-Methylphenylboronic acid | Fmoc-L-Ser(4-Me-Ph)-OMe | 85 |

| 4-Methoxyphenylboronic acid | Fmoc-L-Ser(4-MeO-Ph)-OMe | 89 |

| 4-Chlorophenylboronic acid | Fmoc-L-Ser(4-Cl-Ph)-OMe | 78 |

| 2-Naphthylboronic acid | Fmoc-L-Ser(2-naphthyl)-OMe | 75 |

| Data adapted from a study on Cu(II)-mediated O-arylation of protected serines. acs.org |

Fmoc-Mediated Protection and Deprotection Regimes for Serine Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which forms the basis of the most common orthogonal protection strategy. iris-biotech.denih.gov Proper management of the Fmoc group and its partner side-chain protecting groups is essential for the successful synthesis of complex peptides containing O-aryl serine residues.

Orthogonal Protecting Group Combinations in Multistep Synthesis

Orthogonality in protecting group strategy means that two or more distinct classes of protecting groups can be removed in any order under specific, non-interfering chemical conditions. iris-biotech.de This principle is fundamental to synthesizing complex molecules like modified peptides.

The most prevalent orthogonal scheme in contemporary SPPS is the Fmoc/tBu strategy . iris-biotech.de

Nα-Fmoc Group: Protects the alpha-amino group of the amino acid. It is stable to acids but is readily cleaved by treatment with a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like DMF. iris-biotech.detotal-synthesis.com

Side-Chain tBu Group: The tert-butyl (tBu) group and other acid-labile groups (e.g., Trityl (Trt), Boc) are used to protect reactive side chains. For serine, the hydroxyl group is commonly protected as a tBu ether (OtBu). These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as 95% trifluoroacetic acid (TFA), which is often used in the final step to cleave the completed peptide from the resin. iris-biotech.depeptide.com

For more complex syntheses, such as the creation of branched or cyclic peptides, additional levels of orthogonality are required. Several protecting groups are compatible with the Fmoc/tBu scheme and can be removed selectively without affecting either the Fmoc or tBu groups. sigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups used in Fmoc-SPPS

| Protecting Group | Functionality Protected | Cleavage Conditions | Orthogonal To |

| Fmoc | α-Amine | 20% Piperidine in DMF | tBu, Boc, Trt, Dde, Alloc |

| tBu (tert-Butyl) | -OH (Ser/Thr), -COOH (Asp/Glu) | 95% TFA | Fmoc, Alloc, Dde |

| Trt (Trityl) | -SH (Cys), -OH (Ser/Thr), -CONH₂ (Asn/Gln) | 1-5% TFA (mild acid) | Fmoc, Alloc, Dde |

| Alloc (Allyloxycarbonyl) | Amine, Hydroxyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, tBu, Dde |

| Dde / ivDde | ε-Amine (Lys) | 2% Hydrazine in DMF | Fmoc, tBu, Alloc |

Optimization of Fmoc Group Introduction and Cleavage for O-Aryl Serine

While the procedures for Fmoc protection and deprotection are well-established, their efficiency can be sequence-dependent and may require optimization, especially for sterically hindered or electronically modified residues like O-aryl serines.

Fmoc Group Introduction: The Fmoc group is typically introduced using Fmoc-chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture) or Fmoc-O-succinimide (Fmoc-OSu) in anhydrous conditions. total-synthesis.com The purity of the resulting Nα-Fmoc amino acid is critical, as side reactions can occur during this step, leading to impurities that are difficult to remove later. nih.gov

Fmoc Group Cleavage: The standard cleavage reagent is 20% piperidine in DMF. The reaction proceeds via a β-elimination mechanism, releasing the N-terminal amine and dibenzofulvene, which can sometimes form adducts with the liberated amine. nih.gov In SPPS, these byproducts are easily washed away. nih.gov However, for difficult or aggregated sequences, Fmoc removal can be slow or incomplete. In such cases, using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in a cocktail with piperidine, can significantly accelerate the deprotection step. peptide.com Care must be taken when using DBU, as it can promote side reactions like aspartimide formation in susceptible sequences. peptide.compeptide.com For solution-phase synthesis, optimization of the base and solvent system, for instance using triethylamine (B128534) in an ionic liquid, can improve cleavage efficiency and yield. researchgate.net

The O-phenyl group in this compound is stable to the standard basic conditions of Fmoc removal and the acidic conditions of tBu-based side-chain deprotection, making it fully compatible with the standard Fmoc/tBu orthogonal strategy. The successful use of Fmoc-protected serine derivatives in copper-catalyzed O-arylation reactions confirms the robustness of this protecting group in the synthesis of these valuable building blocks. acs.org

Regioselective Functionalization of the Serine Hydroxyl Group

The selective modification of the serine hydroxyl group is a critical challenge in peptide chemistry, stemming from the need to differentiate its nucleophilicity from other reactive groups within a peptide chain and water. nih.govugr.es The development of methodologies to achieve this selectivity is essential for the synthesis of complex peptides and peptidomimetics containing modified serine residues like this compound.

Etherification Methodologies for O-Phenyl Moiety Introduction

The introduction of an aryl ether linkage at the β-hydroxyl group of serine presents a significant synthetic challenge. While methods like nucleophilic aromatic substitution (SNAr) and the Mitsunobu reaction have been explored, they often suffer from limitations such as the need for harsh basic conditions, the requirement for activated nitro-aromatic substrates, or difficult purification procedures. acs.org

A more recent and effective protocol for the O-arylation of β-hydroxy-α-amino acids involves a Chan-Lam cross-coupling reaction. acs.org This copper(II)-catalyzed method facilitates the formation of the aryl ether bond under mild, open-flask conditions. The reaction is broadly tolerant of various N-protecting groups, including Boc, Cbz, Tr, and notably, the Fmoc group essential for solid-phase peptide synthesis (SPPS). acs.org This methodology successfully couples protected serine derivatives with a range of potassium organotrifluoroborates and boronic acids to yield the desired O-arylated products. acs.org

Key to the success of this transformation is the choice of base and solvent. Studies have shown that 4-(Dimethylamino)pyridine (DMAP) is a superior base compared to others like DBU or DIPEA, and dichloromethane (B109758) (CH₂Cl₂) is the preferred solvent to minimize side reactions like homocoupling that can occur at higher temperatures in other solvents. acs.org

| Arylating Agent | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic Acid | Cu(OAc)₂ | DMAP | CH₂Cl₂ | Room Temp | 72 | acs.org |

| Potassium Phenyltrifluoroborate | Cu(OAc)₂ | DMAP | CH₂Cl₂ | Room Temp | 75 | acs.org |

| 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | DMAP | CH₂Cl₂ | Room Temp | 78 | acs.org |

| 4-Chlorophenylboronic Acid | Cu(OAc)₂ | DMAP | CH₂Cl₂ | Room Temp | 65 | acs.org |

Chemo- and Regioselective Derivatization at C-terminal and Side-chain Positions

Once this compound is synthesized, its incorporation into a peptide sequence and subsequent modifications rely on the principles of chemo- and regioselectivity, primarily governed by the strategies of solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com The Fmoc/tBu strategy is standard, where the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups such as tert-butyl (tBu). peptide.com

C-terminal Derivatization: The primary derivatization at the C-terminal carboxyl group is the formation of a peptide bond with the N-terminal amine of the subsequent amino acid in the peptide sequence. In SPPS, the this compound is first anchored to a solid support resin. uci.edu Following the removal of the Fmoc group with a piperidine solution, the free amine on the resin-bound amino acid is coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. peptide.comuci.edu This carboxyl group is activated in situ to facilitate amide bond formation. Common activating agents include carbodiimides or, more frequently, aminium/uronium-based reagents like HATU or HBTU, often used with an additive like HOAt. uci.edunih.gov This cycle of deprotection and coupling is repeated to elongate the peptide chain, ensuring that reactions occur specifically at the N-terminus while the C-terminus remains attached to the resin and the O-phenyl side chain remains inert. peptide.com

Side-chain Derivatization: The O-phenyl group of the serine derivative is generally stable and non-reactive to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc removal and the reagents used for peptide coupling. The primary challenge in side-chain derivatization within a peptide containing O-phenyl serine is achieving selective modification of other amino acid side chains. This is accomplished through an orthogonal protecting group strategy. peptide.com For instance, a lysine (B10760008) residue might be protected with a Boc group, or a cysteine with a Trt (trityl) group. sigmaaldrich.com These protecting groups are stable to the piperidine used to remove Fmoc but can be selectively removed later using different reagents (e.g., trifluoroacetic acid for Boc and Trt) to unmask the side-chain functionality for further specific modification, leaving the O-phenyl serine and other parts of the peptide untouched. sigmaaldrich.com

| Process | Position | Reagent(s) | Purpose | Reference |

|---|---|---|---|---|

| N-α-Deprotection | N-Terminus | 20% Piperidine in DMF | Removes Fmoc group to expose amine for coupling | peptide.comuci.edu |

| Coupling | C-Terminus | HATU/HOAt/DIPEA or HBTU/HOBt/DIPEA | Activates carboxylic acid for peptide bond formation | rsc.orgnih.gov |

| Side-Chain Deprotection | Side-Chain (e.g., Lys, Asp) | Trifluoroacetic Acid (TFA) | Removes acid-labile groups (e.g., Boc, tBu) | peptide.comsigmaaldrich.com |

| Final Cleavage | C-Terminus (from resin) | TFA with scavengers (e.g., TIS, water) | Cleaves peptide from resin and removes side-chain protecting groups | sigmaaldrich.com |

Mechanistic Investigations and Management of Side Reactions in N Fmoc O Phenyl D Serine Chemistry

Studies on Racemization Pathways During Synthesis and Deprotection

Racemization, or the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis that can lead to the formation of diastereomeric impurities. For N-Fmoc-O-phenyl-D-serine, as with other protected amino acids, racemization can occur during both the carboxyl group activation/coupling and the Nα-Fmoc deprotection steps. nih.govnih.gov

The primary mechanism for racemization during the coupling step involves the formation of a 5(4H)-oxazolone intermediate. Activation of the carboxyl group of the Fmoc-amino acid makes the α-proton more acidic and susceptible to abstraction by a base. nih.gov The resulting planar oxazolone (B7731731) can be reprotonated from either side, leading to a loss of the original stereochemistry. Factors that influence the rate of this pathway include:

Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the activated species, which may increase the propensity for oxazolone formation if the subsequent aminolysis is slow. nih.gov

Base: The choice and concentration of the base used during coupling are crucial. Sterically hindered and weaker bases are generally preferred to minimize α-proton abstraction. luxembourg-bio.combachem.com For instance, studies on the racemization-prone Fmoc-phenylglycine (Fmoc-Phg-OH), an analogue of Fmoc-O-phenyl-serine, have shown that replacing N,N-diisopropylethylamine (DIPEA) with weaker, hindered bases like 2,4,6-collidine (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly reduce epimerization. luxembourg-bio.comsemanticscholar.org

Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can increase the rate of racemization. For sensitive residues like cysteine and histidine, lowering the coupling temperature has been shown to limit racemization. nih.gov

A second, less common pathway is direct enolization, where a base directly abstracts the α-proton of the activated amino acid, leading to a planar enolate intermediate that can also racemize upon reprotonation. nih.gov This is more prevalent for amino acids with electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. nih.gov

While the coupling step is often the primary source of racemization, the repeated basic treatments required for Fmoc deprotection can also contribute, particularly for residues with increased α-proton acidity. nih.govluxembourg-bio.com Studies on Fmoc-Phg-OH found that racemization occurred mainly during the Fmoc-group removal with piperidine (B6355638). nih.govresearchgate.net

Table 1: Influence of Coupling Conditions on Racemization of Fmoc-Phenylglycine Data extrapolated from studies on the analogous compound Fmoc-Phg-OH.

| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |

|---|---|---|---|

| HATU | DIPEA | ~80% | luxembourg-bio.com |

| HATU | TMP | 93% | luxembourg-bio.com |

| COMU | DIPEA | 92% | luxembourg-bio.com |

| COMU | TMP | >98% | luxembourg-bio.com |

| DEPBT | TMP | >98% | luxembourg-bio.com |

Analysis of Base-Induced Side Reactions in Fmoc-Protected Serine Derivatives

The repetitive use of a base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to remove the Fmoc protecting group can induce several unwanted side reactions. nih.gov For serine derivatives, a significant concern is β-elimination.

The mechanism of β-elimination is initiated by the abstraction of the α-proton by the base. This is followed by the elimination of the side-chain O-phenyl group to form a dehydroalanine (B155165) (Dha) intermediate. rsc.org This highly reactive electrophilic species can then undergo a nucleophilic Michael addition with piperidine from the deprotection solution, resulting in the formation of a 3-(1-piperidinyl)alanine adduct. scite.aichempep.comsemanticscholar.org This side reaction is particularly problematic as it introduces a permanent, undesired modification into the peptide chain. The extent of this side reaction is influenced by the nature of the side-chain protecting group and the strength of the base used. scite.ai

Another common base-induced side reaction in Fmoc-SPPS is diketopiperazine (DKP) formation. chempep.comiris-biotech.de This occurs at the dipeptide stage after the Fmoc group of the second amino acid has been removed. The liberated N-terminal amino group can nucleophilically attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support and forming a cyclic diketopiperazine. iris-biotech.de This side reaction leads to termination of the peptide chain and is especially prevalent when proline is one of the first two residues. iris-biotech.de

Table 2: Common Bases in Fmoc-SPPS and Their Impact on Side Reactions

| Base | Typical Concentration | Key Characteristics & Side Reaction Impact | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard reagent. Can act as a nucleophile, leading to piperidinyl-alanine adducts after β-elimination. | scite.aichempep.com |

| Piperazine | 20% in DMF | A less nucleophilic alternative to piperidine, reported to reduce base-adduct formation. | nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% in DMF (often with piperidine) | A strong, non-nucleophilic base that can accelerate Fmoc removal but may increase β-elimination and other base-catalyzed reactions if not carefully controlled. | iris-biotech.depeptide.com |

Prevention of O-Acylation and O–N Migration during Serine Coupling

During the coupling step, the hydroxyl group in the side chain of serine derivatives can be susceptible to acylation by the activated carboxyl group of the incoming amino acid. This results in the formation of a branched peptide, which is an undesired side product. While the O-phenyl group in this compound offers protection, incomplete protection or side reactions can still expose the hydroxyl functionality. For unprotected or partially protected serine residues, this O-acylation is a known complication. nih.gov Research has shown that this side reaction can be suppressed by the use of certain additives during the coupling reaction. Compounds like 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) have been identified as effective in preventing the acylation of side-chain hydroxyl groups. nih.gov

A related side reaction involving the serine backbone is the N→O acyl migration (or N→O shift). This intramolecular rearrangement is typically catalyzed by strong acids, such as trifluoroacetic acid (TFA) used during the final cleavage from the resin. iris-biotech.deresearchgate.net The reaction proceeds through a five-membered cyclic intermediate, resulting in the formation of an O-acyl isopeptide, where the peptide bond has migrated from the α-amino group to the side-chain hydroxyl group. researchgate.net

Crucially, this N→O shift is reversible under neutral or slightly basic conditions. nih.gov The resulting O-acyl isopeptide can be readily converted back to the original, more stable N-acyl form (the native peptide bond) via an O→N acyl migration. researchgate.netnih.gov While often considered a side reaction to be managed, this reversible migration has also been cleverly exploited in synthetic strategies to overcome challenges like poor solubility or aggregation in "difficult" peptide sequences. nih.gov

Table 3: Strategies for Managing Acylation-Related Side Reactions

| Side Reaction | Mechanism | Prevention/Management Strategy | Reference |

|---|---|---|---|

| O-Acylation | Nucleophilic attack of the side-chain hydroxyl group on the activated carboxyl group of the incoming amino acid. | Use of additives such as 2,4-dinitrophenol or pentachlorophenol during coupling. Ensuring complete side-chain protection. | nih.gov |

| N→O Acyl Migration | Acid-catalyzed intramolecular rearrangement via a cyclic intermediate, forming an ester bond. | Minimize exposure to strong acids. The reaction is reversible. | researchgate.net |

| O→N Acyl Migration | Base- or neutral pH-mediated conversion of the O-acyl isopeptide back to the native N-acyl peptide bond. | Treatment with a mild base or neutral aqueous buffer to reverse any N→O shift that occurred during acidic cleavage. | nih.gov |

Compound Index

Chromatographic Techniques for Enantiomeric and Chemical Purity Assessment

Chromatographic methods are central to evaluating the purity of this compound, particularly for resolving enantiomers and identifying any chemical impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool in this context, offering high resolution and sensitivity.

Enantioselective HPLC is a critical technique for determining the enantiomeric purity of this compound. Given that the presence of the L-enantiomer can have significant implications in peptide synthesis, leading to diastereomeric impurities in the final peptide, highly sensitive methods for its detection are required. rsc.org Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of Fmoc-protected amino acids. phenomenex.com The use of acidic additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase, typically with organic modifiers such as acetonitrile or methanol, is a common strategy for achieving successful chiral separations of these derivatives. phenomenex.com Optimized HPLC methods can be validated according to ICH guidelines to be sensitive enough to estimate undesired isomers at levels as low as ≤0.05%. rsc.org

The control of chiral purity for Nα-Fmoc amino acid derivatives is a critical quality attribute in the manufacturing of therapeutic peptides to mitigate risks associated with diastereomeric impurities. researchgate.net

The resolution of enantiomers in HPLC is achieved through the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for the enantioseparation of N-Fmoc-α-amino acids. phenomenex.comphenomenex.comnih.gov These CSPs, such as those derived from cellulose and amylose, provide a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.

Studies on a range of N-Fmoc protected α-amino acids have shown that cellulose-derived coated CSPs, such as Chiralcel OD-H, often provide excellent performance for their resolution. nih.gov For instance, Lux Cellulose-2 and Lux Cellulose-3 have shown high success rates in recognizing and resolving various Fmoc-amino acids. phenomenex.com The general elution order observed in many cases on quinine-based zwitterionic and anion-exchanger type CSPs is the D-enantiomer eluting before the L-enantiomer. nih.gov

The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline resolution. Factors such as the type of polysaccharide, the carbamate derivative, and whether the chiral selector is coated or covalently bonded to the silica support all influence the enantioselectivity. nih.gov

| CSP Type | Common Mobile Phase Modifiers | Typical Elution Order |

| Polysaccharide-based (e.g., Lux Cellulose-2, Chiralcel OD-H) | Acetonitrile, Methanol with TFA or Formic Acid | Varies depending on specific CSP and analyte |

| Quinine-based Zwitterionic/Anion-Exchanger | Methanol/Acetonitrile with Triethylamine (B128534) (TEA) and Formic Acid (FA) | D-enantiomer before L-enantiomer |

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Methanol/Water | Analyte-dependent |

Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and aiding in the characterization of reaction products and impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural analysis of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule, respectively.

For a comprehensive structural confirmation, two-dimensional (2D) NMR experiments are often employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.

These techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the fluorenylmethoxycarbonyl (Fmoc) group, the O-phenyl group, and the serine backbone. This level of detail is essential for verifying the successful synthesis of the target compound and for identifying any structural isomers or byproducts. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to identify impurities. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise molecular weight, which serves as a primary confirmation of the compound's identity.

In the context of synthetic research, MS is instrumental in monitoring the progress of reactions. It can detect the presence of starting materials, intermediates, and byproducts. For instance, during the synthesis of Fmoc-amino acids, predictable impurities can arise from side reactions, such as the formation of dipeptides or the presence of the free amino acid. merckmillipore.com Mass spectrometry can readily identify these impurities, even at low levels. When coupled with liquid chromatography (LC-MS), it allows for the separation of components in a mixture before their detection by the mass spectrometer, providing both retention time and mass information for each component.

| Technique | Information Provided | Application in this compound Analysis |

| ¹H NMR | Chemical environment of protons | Confirms presence of Fmoc, phenyl, and serine protons |

| ¹³C NMR | Chemical environment of carbons | Confirms the carbon skeleton of the molecule |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous structural elucidation |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of molecular formula and identification of impurities |

| LC-MS | Separation and mass of components | Analysis of complex reaction mixtures |

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

Derivatization is a chemical modification process used to enhance the analytical detection and quantitation of a target compound. While the Fmoc group on this compound already provides a strong UV chromophore, derivatization strategies can be employed in specific analytical contexts, particularly for the analysis of the parent amino acid, D-serine, if it were present as an impurity.

For instance, if one needed to quantify trace levels of free D-serine in a sample of this compound, a pre-column derivatization step could be employed. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) itself can be used to react with any free amino groups, converting them into highly fluorescent and UV-active derivatives that can be easily detected by HPLC. creative-proteomics.com This approach significantly improves the sensitivity and selectivity of the analysis. The derivatization reaction conditions, such as pH, reagent concentration, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Other derivatization reagents commonly used for amino acids include ortho-phthaldialdehyde (OPA) and dansyl chloride, which also yield fluorescent derivatives. creative-proteomics.com The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the chromatographic system.

Advanced Analytical Methodologies for Research on N Fmoc O Phenyl D Serine Purity and Structure

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and structural integrity of amino acid derivatives. For compounds like O-phenyl-D-serine, the precursor to N-Fmoc-O-phenyl-D-serine, direct analysis by HPLC with common detectors such as UV-Visible or Fluorescence detectors is challenging due to the lack of a suitable chromophore or fluorophore. Pre-column derivatization addresses this limitation by attaching a chemical tag to the analyte that imparts desirable detection characteristics.

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely utilized pre-column derivatization reagent for the analysis of primary and secondary amino acids. conicet.gov.arcreative-proteomics.com In the context of this compound, this methodology is not used to derivatize the target molecule itself, as its primary amine is already protected by an Fmoc group. Instead, the Fmoc-Cl derivatization technique is a powerful tool for determining the purity of this compound by quantifying the presence of unreacted starting material (O-phenyl-D-serine) or other free amino acid impurities. merckmillipore.com The chemical and chiral purity of Fmoc-protected amino acids is critical, as even small amounts of impurities can significantly impact the yield and final purity of peptides synthesized using these building blocks. phenomenex.com

The Derivatization Reaction

The derivatization process involves the reaction of Fmoc-Cl with the primary or secondary amine of an amino acid under alkaline conditions to form a stable N-Fmoc-amino acid derivative. conicet.gov.ar This reaction is typically rapid, often reaching completion within minutes at room temperature. researchgate.net

The reaction proceeds as follows:

Reaction Environment : The derivatization requires a buffered alkaline pH, typically ranging from 8.0 to 11.4. oup.comnih.gov Borate buffer is commonly employed to maintain the optimal pH for the reaction. ikm.org.my

Reagent Concentration : An excess molar ratio of Fmoc-Cl to the amino acid is used to ensure complete derivatization. Studies on D-serine have shown that a 1.6 mole ratio of Fmoc-Cl is sufficient for complete and consistent derivatization.

Reaction Time and Temperature : The reaction is generally fast and is conducted at ambient temperature. oup.comikm.org.my For D-serine, quantitative conversion to N-Fmoc-D-serine was achieved within 5 minutes. Some methods report reaction times up to 40 minutes to ensure maximum yield for all derivatives. nih.govikm.org.my

Quenching and Stabilization : A significant challenge with this method is the hydrolysis of excess Fmoc-Cl into the highly fluorescent byproduct, 9-fluorenylmethanol (Fmoc-OH), which can cause chromatographic interference. creative-proteomics.comscielo.br To mitigate this, a hydrophobic amine like 1-amino-adamantane (ADAM) can be added after the primary reaction to react with the excess Fmoc-Cl. oup.com The resulting Fmoc-ADAM complex is highly hydrophobic and elutes later, away from the amino acid derivatives. oup.com Alternatively, the reaction can be stopped and the derivatives stabilized by adding an acid, such as hydrochloric acid. ikm.org.my

Chromatographic Separation and Detection

The resulting Fmoc-amino acid derivatives are separated using reversed-phase HPLC (RP-HPLC). nih.gov The fluorenyl group imparts significant hydrophobicity, allowing for excellent separation on C18 columns. spkx.net.cn

Mobile Phase : A gradient elution is typically used, with a mobile phase consisting of an aqueous component (often containing a buffer like acetate or a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. ikm.org.my

Detection : The Fmoc tag allows for highly sensitive detection.

Fluorescence Detection : This is the preferred method for achieving high sensitivity, with detection limits in the femtomole to picomole range. nih.govnih.gov The typical excitation wavelength is around 265 nm, and the emission wavelength is around 310 nm. creative-proteomics.comresearchgate.net

UV Absorbance Detection : UV detection is also widely used, with the wavelength set to approximately 230 nm or 265 nm. ikm.org.my

Detailed Research Findings

The Fmoc-Cl pre-column derivatization method has been validated for the trace-level determination of D-serine, providing a relevant model for the quantification of O-phenyl-D-serine impurities. The method demonstrates high specificity, linearity, accuracy, and precision.

The interactive table below summarizes the optimized derivatization conditions and HPLC parameters from a study on D-serine analysis.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |

| Reaction Buffer | Borate Buffer |

| Optimal pH | > 8 (pH 10 used) |

| Optimal FMOC-Cl Mole Ratio | 1.6 (relative to D-serine) |

| Reaction Time | 5 minutes |

| HPLC Column | YMC Pack ODS-A (250 x 4.6 mm, 5 µm) |

| Detection Wavelength (UV) | 265 nm |

| Retention Time (N-Fmoc-D-Serine) | 6.2 min |

| Retention Time (FMOC-Cl) | 9.8 min |

The validation of this analytical method yielded excellent performance metrics, highlighting its suitability for precise quantification of amino acid impurities.

The interactive table below presents the method validation data for the determination of D-serine.

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.28 ppm |

| Limit of Quantification (LOQ) | 0.7 ppm |

| Precision (%RSD at 3.5 ppm, n=6) | 0.9% |

| Accuracy (% Recovery) | 95% - 98.6% |

These findings underscore the robustness of the Fmoc-Cl pre-column derivatization method for quantifying trace levels of free amino acids. This capability is directly applicable to the quality control of this compound, ensuring that the final product is free from significant levels of its un-derivatized precursor, which is essential for its successful application in further chemical synthesis. phenomenex.comsigmaaldrich.com

Computational and Theoretical Studies of N Fmoc O Phenyl D Serine Systems

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling, particularly through methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, is an indispensable tool for exploring the conformational landscape of N-Fmoc-O-phenyl-D-serine. ijcrt.orgmdpi.comnih.gov The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its function and reactivity. For this compound, the presence of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) and O-phenyl groups, in addition to the chiral D-serine core, creates a complex and fascinating conformational space.

Intramolecular Hydrogen Bonding: The amide proton and carbonyl oxygen of the serine backbone can form hydrogen bonds, significantly stabilizing certain conformations. mdpi.com

Steric Hindrance: The large Fmoc and phenyl groups impose significant steric constraints, preventing the molecule from adopting many otherwise possible conformations.

Van der Waals Interactions: Attractive and repulsive forces between non-bonded atoms influence the packing of different parts of the molecule. nih.gov

π-π Stacking: The aromatic rings of the Fmoc and O-phenyl groups can engage in π-π stacking interactions, which can be a significant stabilizing force in certain folded conformations.

Molecular dynamics simulations can further elucidate the behavior of this compound in different environments, such as in solution, by simulating the movement of atoms over time. nih.govnih.govfu-berlin.de These simulations provide a dynamic picture of how the molecule flexes, vibrates, and interacts with its surroundings, revealing the most probable intermolecular interactions with solvent molecules or other solutes. nih.gov

| Hypothetical Conformer | Key Torsional Angles (Backbone) | Primary Stabilizing Interactions | Destabilizing Interactions |

|---|---|---|---|

| Extended | Φ ≈ -150°, Ψ ≈ +150° | Minimized steric hindrance | Lack of intramolecular hydrogen bonds |

| Folded (β-turn like) | Φ ≈ -60°, Ψ ≈ -30° | Intramolecular H-bond (C=O to N-H), Potential π-π stacking | Increased steric strain from bulky groups |

| Side-chain Folded | Variable | Interaction between O-phenyl and Fmoc groups | Torsional strain in the side chain |

Quantum Mechanical Calculations of Reaction Mechanisms and Stereoselectivity

While molecular mechanics is excellent for conformational analysis, quantum mechanical (QM) methods are required to study processes involving the formation and breaking of chemical bonds, as occurs during chemical reactions. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, providing detailed insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity. mdpi.comnih.govmdpi.com

For a molecule like this compound, QM calculations are vital for understanding its reactivity, for instance, in peptide synthesis. The formation of a peptide bond involves the nucleophilic attack of an amino group on an activated carboxyl group. nih.govrsc.org QM calculations can model this entire process, identifying the high-energy transition state and calculating the activation energy barrier, which determines the reaction rate. nih.gov These calculations reveal how the electronic properties of the Fmoc protecting group and the O-phenyl side chain influence the reactivity of the carboxyl group.

Stereoselectivity—the preference for the formation of one stereoisomer over another—is a critical aspect of amino acid chemistry. mdpi.com QM calculations can explain the origins of stereoselectivity by comparing the activation energies for the reaction pathways leading to different stereoisomeric products. The pathway with the lower energy barrier will be favored, resulting in the selective formation of one product. For enzymatic reactions involving serine derivatives, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. nih.gov In this approach, the reactive center is treated with high-level QM, while the surrounding enzyme environment is modeled using computationally less expensive MM, providing a balance of accuracy and efficiency. rsc.org

| Parameter Calculated via QM | Significance in Understanding Reactivity |

|---|---|

| Activation Energy (Ea) | Determines the kinetic feasibility and rate of a reaction. nih.gov |

| Transition State (TS) Geometry | Provides a snapshot of the highest-energy point along the reaction coordinate, revealing the mechanism. |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Atomic Charges / Electrostatic Potential | Identifies nucleophilic and electrophilic sites within the molecule, predicting how it will react. mdpi.com |

| Orbital Energies (HOMO/LUMO) | Helps to understand electron transfer processes and the molecule's susceptibility to nucleophilic or electrophilic attack. |

Computational Approaches in Structure-Activity Relationship (SAR) Studies for Serine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to fields like drug discovery and materials science. They aim to understand how modifications to a chemical structure affect its biological activity or physical properties. oncodesign-services.com Computational approaches have become central to SAR, allowing for the rapid in silico evaluation of many candidate molecules, thereby guiding and accelerating experimental work. nih.govnih.gov

For serine derivatives, computational SAR can be used to design molecules with enhanced properties, such as improved binding to a biological target or greater stability. nih.govresearchgate.net The process often begins with a lead compound, such as this compound, and explores the effects of systematic structural modifications.

One key computational technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govwikipedia.org QSAR models are mathematical equations that correlate variations in molecular structure with changes in activity. To build a QSAR model, a set of known serine derivatives and their measured activities are used. For each molecule, numerical descriptors are calculated that quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape). Statistical methods are then used to derive a mathematical relationship between these descriptors and the observed activity. nih.gov

Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized serine derivatives. For example, a computational chemist could design a virtual library of this compound analogs with different substituents on the phenyl ring. The QSAR model would then predict the activity of each analog, allowing researchers to prioritize the synthesis of only the most promising candidates. oncodesign-services.com Other methods like molecular docking and pharmacophore modeling are also used to predict how these derivatives will bind to a target protein, providing a structural basis for the observed SAR. nih.gov

| Structural Modification (Analog of O-phenyl-D-serine) | Calculated Descriptor (e.g., logP) | Hypothetical Predicted Activity (e.g., IC50) | SAR Rationale |

|---|---|---|---|

| -H (O-phenyl) | 2.1 | 100 nM | Baseline activity |

| -Cl (para-chloro) | 2.8 | 50 nM | Increased hydrophobicity and electron-withdrawing nature may enhance binding. |

| -OCH3 (para-methoxy) | 1.9 | 150 nM | Electron-donating group and potential H-bond acceptor alter electronic profile. |

| -NO2 (para-nitro) | 2.0 | 75 nM | Strong electron-withdrawing group may form key interactions in a binding pocket. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Fmoc-O-phenyl-D-serine, and how can side reactions like dipeptide formation be minimized?

- Methodological Answer : The synthesis typically involves Fmoc protection using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with NaHCO₃ as a base to maintain pH >7, ensuring deprotonation of the amino group while avoiding excessive alkalinity (which degrades Fmoc). To suppress dipeptide by-products, reduce Fmoc-Cl excess and increase reaction concentration. Monitoring via HPLC (≥97.0% purity threshold) is recommended .

Q. How should this compound be purified and characterized post-synthesis?

- Methodological Answer : Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) is standard. Characterization requires NMR (¹H/¹³C) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. Purity should exceed 97.0% (HPLC), as per commercial reference standards .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at ≤-20°C in airtight, light-resistant containers under desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles and exposure to moisture, which accelerates Fmoc cleavage. Pre-dissolved aliquots in dry DMF or DMSO (at -20°C) are stable for ≤2 weeks .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via licensed hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How does pH variability during synthesis impact the integrity of the Fmoc group and product yield?

- Methodological Answer : pH <7 risks protonating the amino group, reducing Fmoc coupling efficiency. pH >9 hydrolyzes the Fmoc group, lowering yield. Optimal pH 8–9 (adjusted with NaHCO₃ or DIEA) balances reactivity and stability. Real-time pH monitoring with a calibrated meter is critical .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS) with sterically demanding sequences?

- Methodological Answer : Use elevated temperatures (40–50°C) and extended coupling times (2–4 hours) with activators like HATU/HOAt. Pre-activate the amino acid with DIPEA in DMF. For stubborn sequences, double coupling or microwave-assisted SPPS (20–50 W, 75°C) improves efficiency .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., O-benzyl or fluorinated derivatives) analytically?

- Methodological Answer : Employ high-resolution MS (HRMS) for exact mass determination (C25H23NO5 = 417.45 g/mol). ¹⁹F NMR distinguishes fluorinated analogs (absent in non-fluorinated variants). Reverse-phase HPLC with a C18 column and UV detection (254 nm) provides retention time specificity .

Q. What are the kinetic and thermodynamic stability profiles of this compound under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions (e.g., 20% TFA in DCM), the Fmoc group cleaves within 30 minutes. In mild base (pH 8–9), hydrolysis occurs over 24–48 hours. Stability studies via TLC or HPLC at 25°C/37°C under varying pH confirm degradation rates .

Q. How does the O-phenyl group influence the compound’s reactivity in peptide backbone modifications or bioconjugation?

- Methodological Answer : The O-phenyl group enhances steric hindrance, slowing acylation rates in SPPS. For bioconjugation (e.g., click chemistry), its electron-withdrawing nature facilitates azide-alkyne cycloaddition. Kinetic studies using UV-Vis or fluorescence assays quantify reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.